molecular formula C9H15N3S B2592638 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine CAS No. 2176125-92-9

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine

Cat. No.: B2592638
CAS No.: 2176125-92-9
M. Wt: 197.3
InChI Key: LVMHWZZJZDUGGD-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, combining a pyrazole ring with a thiomorpholine moiety, is engineered to impart favorable physicochemical properties, enhancing solubility and bioavailability for optimal performance in biological systems . The pyrazole core is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities. Pyrazole-containing compounds are extensively researched for developing agents with anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, and serve as key components in kinase inhibitors and CNS-targeting molecules . The integration of the thiomorpholine ring, a sulfur-containing heterocycle, further expands the molecular toolkit, contributing to unique electronic properties and potential for targeted interactions with biological targets such as enzymes and receptors . This molecular architecture makes the compound a highly versatile and valuable intermediate for constructing novel chemical entities in high-throughput screening campaigns and for the rational design of potential therapeutic agents . Researchers can leverage this scaffold to explore new chemical space in programs aimed at kinase inhibition, epigenetic modulation, and addressing multidrug-resistant pathogens, positioning it as a critical building block for the next generation of bioactive molecules.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHWZZJZDUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

In organic synthesis, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine serves as a versatile building block for constructing more complex molecules. It is utilized in the synthesis of various heterocyclic compounds and acts as a ligand in coordination chemistry. The compound can undergo several types of chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride may yield reduced derivatives.
  • Substitution : Nucleophilic substitution reactions can occur, allowing for the introduction of different functional groups.

These reactions are crucial for developing new materials and pharmaceuticals, making this compound a valuable asset in synthetic organic chemistry.

The biological applications of this compound are particularly noteworthy. The compound's structure allows it to interact with various biological targets, which positions it as a candidate for drug discovery. Research indicates that compounds containing pyrazole moieties exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from pyrazole have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of similar pyrazole derivatives, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Effects : Some derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes. The compound's role as an intermediate allows for the development of more complex molecules with specific biological activities or industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
  • Pharmacological Studies : In a study focusing on pyrazole derivatives, compounds similar to this compound demonstrated significant anti-inflammatory and analgesic activities when tested against carrageenan-induced edema models .
  • Coordination Chemistry : The compound has been explored as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers in catalysis and material science applications .

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine and its analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Bioactivity (EC₅₀, μmol/L) Reference
This compound Thiomorpholine + 1-methylpyrazole C₁₀H₁₅N₃S 209.31 Not reported -
3-(1-Ethyl-1H-pyrazol-4-yl)-1λ⁴-thiomorpholin-1-one hydrochloride Thiomorpholinone + ethylpyrazole + hydrochloride C₉H₁₆ClN₃OS 261.76 Not reported
N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) Thiophene-carboxamide + 4-fluorophenethyl C₁₈H₁₇FN₃OS 361.41 11.6 (vs. R. solani)
N-(2-Fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) Thiophene-carboxamide + 2-fluorophenyl C₁₆H₁₃FN₃OS 333.36 28.9 (vs. F. graminearum)
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Morpholine + bromobenzo-thiadiazole C₁₁H₁₀BrN₃OS 312.19 Not reported
Key Observations:
  • Substituent Effects : The 1-methylpyrazole group in the target compound and analogs (e.g., 7c, 7j) enhances planar rigidity, favoring π-π stacking interactions in biological systems . Ethyl substitution in introduces steric bulk, which may affect solubility.
  • Bioactivity : Thiophene-carboxamide derivatives (7c, 7j) exhibit potent antifungal activity, highlighting the importance of the carboxamide linker and fluorophenyl groups in target engagement .
Characterization Tools:
  • X-ray Diffraction : Used for resolving crystal structures of isostructural thiazole derivatives (e.g., compounds 4 and 5 in ).
  • SHELXL : Employed for refining small-molecule crystal structures, ensuring accuracy in bond lengths and angles .

Biological Activity

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound contains a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This structure features a thiomorpholine ring attached to a methyl-pyrazole group, which plays a significant role in its biological interactions.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial in pathways related to metabolism and signal transduction.
  • Receptor Interaction : It can also bind to cell surface receptors, influencing various cellular responses and signaling pathways. This interaction may lead to modulation of physiological processes such as inflammation and cell proliferation.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A notable study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that this compound may exhibit similar effects by modulating inflammatory pathways .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory activities, this compound has potential antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduction of TNF-α, IL-6
AntimicrobialActivity against bacteria and fungi

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